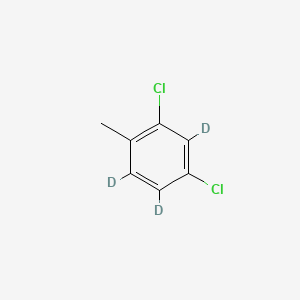

2,4-Dichlorotoluene-3,5,6-D3

CAS No.:

Cat. No.: VC16505268

Molecular Formula: C7H6Cl2

Molecular Weight: 164.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6Cl2 |

|---|---|

| Molecular Weight | 164.04 g/mol |

| IUPAC Name | 1,3-dichloro-2,4,5-trideuterio-6-methylbenzene |

| Standard InChI | InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |

| Standard InChI Key | FUNUTBJJKQIVSY-NRUYWUNFSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C)Cl)[2H])Cl)[2H] |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure consists of a toluene backbone with two chlorine atoms at the 2nd and 4th positions and three deuterium atoms at the 3rd, 5th, and 6th positions (Figure 1). Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇D₃H₃Cl₂ | |

| Molecular Weight | 164.05 g/mol | |

| Density | 1.25 g/mL (liquid) | |

| Boiling Point | 201°C | |

| CAS Registry Number | 1398065-47-8 |

Deuterium incorporation reduces vibrational frequencies, which is critical in nuclear magnetic resonance (NMR) studies, as it minimizes signal overlap and enhances spectral resolution .

Spectroscopic Behavior

Deuterium’s nuclear spin (I = 1) and lower gyromagnetic ratio compared to hydrogen (I = ½) make 2,4-dichlorotoluene-3,5,6-d3 invaluable in quadrupole NMR spectroscopy. Studies on analogous compounds, such as 3-chlorotoluene-2,4,6-d3, demonstrate that deuterium labeling simplifies complex splitting patterns in proton NMR by decoupling deuterium signals. In mass spectrometry, the mass shift caused by deuterium (Δm/z = 3) allows precise differentiation between labeled and unlabeled species, facilitating quantitative analysis .

Synthesis and Production

Synthetic Routes

The synthesis of 2,4-dichlorotoluene-3,5,6-d3 typically involves deuterium incorporation into pre-existing chlorinated toluene frameworks. Two primary strategies are employed:

-

Direct Chlorination of Deuterated Toluene

-

Toluene-d₈ (fully deuterated toluene) undergoes chlorination using Cl₂ in the presence of Lewis acid catalysts like ZrCl₄ or FeCl₃ . Selective deuteration at specific positions is achieved by controlling reaction conditions.

-

Example:

This method yields ~80% 2,4-dichlorotoluene-d₃ with minor trichlorinated byproducts .

-

-

Isotopic Exchange

-

Non-deuterated 2,4-dichlorotoluene reacts with D₂O or deuterated acids (e.g., D₂SO₄) under high-temperature conditions to replace hydrogens at activated positions (meta/para to chlorine).

-

Industrial-Scale Production

Industrial processes prioritize cost efficiency and purity. Continuous flow reactors with heterogeneous catalysts (e.g., Pd/C or PtO₂) are used to maximize deuterium incorporation while minimizing side reactions. A representative workflow includes:

-

Chlorination of toluene-d₈ at 50–80°C.

-

Fractional distillation to isolate 2,4-dichlorotoluene-d₃ (purity >98%) .

-

Quality control via GC-MS and NMR to verify deuteration levels .

Applications in Scientific Research

Analytical Chemistry

-

Internal Standard in Mass Spectrometry:

The compound’s deuterium signature allows it to serve as an internal standard for quantifying non-deuterated analogs in environmental samples . For example, in pesticide residue analysis, it corrects matrix effects in LC-MS/MS workflows. -

NMR Spectroscopy:

Deuterium labeling simplifies ¹H NMR spectra by eliminating coupling with adjacent hydrogens. This is particularly useful in studying reaction mechanisms involving aromatic chlorination .

Environmental Tracking

-

Pollutant Degradation Studies:

As a stable isotope tracer, 2,4-dichlorotoluene-3,5,6-d3 monitors the degradation kinetics of chlorinated toluenes in soil and aquatic systems. Its resistance to microbial metabolism (due to deuterium’s kinetic isotope effect) enables long-term tracking .

Pharmacological Research

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin irritation | H315 | Wear nitrile gloves |

| Reproductive toxicity (Category 2) | H361 | Use fume hoods |

| Aquatic toxicity (Chronic, Category 2) | H411 | Avoid environmental release |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume